molecular formula H2CCHCN<br>C3H3N<br>CH2=CH-CN<br>H2C(CH)CN<br>C3H3N B7770097 Acrylonitrile CAS No. 63908-52-1

Acrylonitrile

Cat. No.: B7770097
CAS No.: 63908-52-1
M. Wt: 53.06 g/mol
InChI Key: NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acrylonitrile primarily targets the central nervous system (CNS) . It also affects the liver and other organs . The compound interacts with strongly nucleophilic centers , such as the SH groups of proteins or the tripeptide glutathione .

Mode of Action

As a directly alkylating agent , this compound reacts via addition preferably with strongly nucleophilic centers, for example, the SH groups of proteins or the tripeptide glutathione . This interaction leads to changes in the cellular environment, potentially causing oxidative stress and oxidative DNA damage .

Biochemical Pathways

This compound can undergo metabolism in humans by two main pathways: glutathione conjugation and oxidation by cytochrome P450 . The main product of glutathione conjugation of this compound is 2-cyanoethylmercapturic acid (N-acetyl-S-(2-cyanoethyl) cysteine) . Oxidation by cytochrome P450 2E1 forms 2-cyanoethylene oxide , which can also undergo glutathione conjugation to yield a series of metabolites which include cyanide and thiocyanate .

Pharmacokinetics

This compound is readily absorbed into the systemic circulation following exposure by inhalation or ingestion . It also undergoes extensive dermal absorption following exposure to the skin . Most of an absorbed dose is excreted as metabolites in the urine 24 to 48 hours after exposure .

Result of Action

The interaction of this compound with its targets can lead to a variety of health effects. Acute inhalation of this compound can cause symptoms including nose and throat irritation, nausea, dizziness, vomiting, ataxia, and fatigue . More severe exposures to this compound by inhalation or ingestion can cause tremors, discolouration of the skin, fitting, collapse, and, in some cases, can result in death . Chronic occupational exposure to this compound may cause adverse health effects including headache, insomnia, chest pains, fatigue, general malaise, and irritability .

Action Environment

Smoking cigarettes and tobacco will also release small quantities of this compound into the environment . In air, this compound breaks down quickly (about half will disappear within 1–12 hours) by reacting with other chemicals and sunlight .

Biochemical Analysis

Biochemical Properties

Acrylonitrile interacts with various enzymes and proteins. Microorganisms and enzymes involved in this compound degradation have been identified . The compound’s chemical structure is attacked by these microorganisms, leading to its biodegradation .

Cellular Effects

This compound has significant effects on cells. It can penetrate the intact skin, mucous membranes, and digestive tract, exhibiting mutagenic, teratogenic, and carcinogenic effects and inducing neuropathies . This compound monomers are skin, respiratory, and severe eye irritants that cause dermatitis and are potent hepatotoxic, mutagenic .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: This method involves the reaction of propylene, ammonia, and oxygen in the presence of a heterogeneous catalyst at temperatures ranging from 400 to 510°C and pressures of 50 to 200 kPa . The reaction can be represented as: [ \text{C}_3\text{H}_6 + \text{NH}_3 + 1.5 \text{O}_2 \rightarrow \text{C}_3\text{H}_3\text{N} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: The SOHIO process is the most widely used industrial method for producing acrylonitrile due to its efficiency and cost-effectiveness. Before the development of this process, this compound was produced via the ethylene cyanohydrin process .

Chemical Reactions Analysis

Types of Reactions: Acrylonitrile undergoes various chemical reactions, primarily due to the presence of its reactive carbon-carbon double bond and nitrile functional group . The principal reactions include:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or ionic initiators.

    Hydration: Typically catalyzed by acids or bases.

    Oxidation: Often involves oxidizing agents like potassium permanganate.

Major Products:

    Polythis compound: Used in the production of synthetic fibers.

    Acrylamide: Used in water treatment and as a precursor for polyacrylamide.

Scientific Research Applications

Acrylonitrile has a wide range of applications in scientific research and industry :

    Chemistry: Used as a monomer in the production of various polymers.

    Biology: this compound-based polymers are used in biomedical applications, such as drug delivery systems.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: Used in the production of plastics, synthetic fibers, and resins.

Comparison with Similar Compounds

Acrylonitrile is similar to other nitriles like acetonitrile and propionitrile . its unique combination of a vinyl group and a nitrile group makes it particularly reactive and versatile. Other similar compounds include:

    Acrylic acid: Used in the production of superabsorbent polymers.

    Acrolein: An intermediate in the production of acrylic acid.

This compound’s unique properties, such as its ability to polymerize and form strong, durable polymers, set it apart from these similar compounds .

Properties

IUPAC Name

prop-2-enenitrile
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InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2
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InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Canonical SMILES

C=CC#N
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Molecular Formula

H2CCHCN, Array, H2C(CH)CN, C3H3N
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Related CAS

29436-44-0, 50940-39-1, 25014-41-9
Record name 2-Propenenitrile, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID5020029
Record name Acrylonitrile
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Molecular Weight

53.06 g/mol
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Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]
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Boiling Point

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F
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Flash Point

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F
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Solubility

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7%
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Density

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8
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Vapor Pressure

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg
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Record name ACRYLONITRILE (VINYL CYANIDE)
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Record name Acrylonitrile
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Mechanism of Action

Acrylonitrile (AN) is a vinyl monomer used in the production of synthetic fibers, rubber and plastics. AN is acutely toxic but its mechanism of toxicity remains to be established. AN is metabolized to cyanide in vivo but cyanide production alone cannot explain acute AN toxicity. Previous work ... has shown that AN can alkylate highly reactive cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme involved in glycolysis, has a catalytically active cysteine 149 in its active site. ... AN irreversibly inhibits GAPDH with second-order rate constants, at pH 7.4, of 3.7 and 9.2 M(-1) s(-1) at 25 and 37 degrees C, respectively. A combination of matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF) and electrospray ionization-mass spectrometry-mass spectrometry (ESI-MS-MS) was used to show that AN inactivates GAPDH by covalently binding to cysteine 149 in the active site of the enzyme. Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and when coupled with the inhibition of mitochondrial ATP synthesis by the AN metabolite cyanide would result in metabolic arrest. The brain can withstand metabolic arrest for only a few minutes thus these combined actions may account for the acute toxicity of AN in vivo., The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-., Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats., Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile., Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.
Record name Acrylonitrile
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Impurities

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.
Record name Acrylonitrile
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Color/Form

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid

CAS No.

107-13-1, 25014-41-9, 63908-52-1
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Melting Point

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F
Record name ACRYLONITRILE, STABILIZED
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Record name ACRYLONITRILE (VINYL CYANIDE)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acrylonitrile
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Acrylonitrile
Reactant of Route 3
Acrylonitrile
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Acrylonitrile
Reactant of Route 5
Acrylonitrile
Reactant of Route 6
Acrylonitrile

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